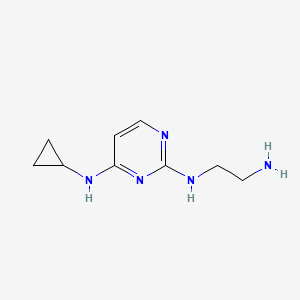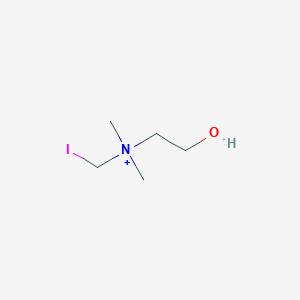
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium is a quaternary ammonium compound with the molecular formula C5H13IN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium typically involves the reaction of 2-dimethylaminoethanol with diiodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Dimethylaminoethanol+Diiodomethane→this compound iodide
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Applications De Recherche Scientifique
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its antibacterial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium involves its interaction with specific molecular targets. For example, its antibacterial effect is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate: Known for its ability to separate cellulose from biomass material.
N,N-Dimethyl-N-(iodomethyl)ethan-2-ol ammonium iodide: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C5H13INO+ |
|---|---|
Poids moléculaire |
230.07 g/mol |
Nom IUPAC |
2-hydroxyethyl-(iodomethyl)-dimethylazanium |
InChI |
InChI=1S/C5H13INO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1 |
Clé InChI |
PVSYYJGWRSOEQY-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCO)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



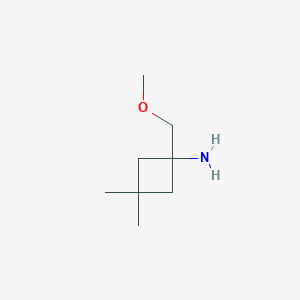
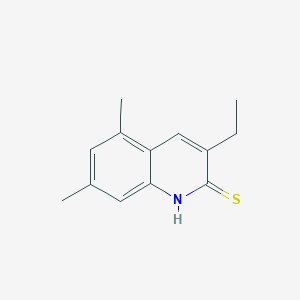
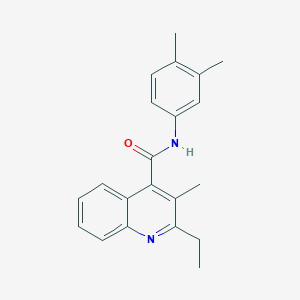
![N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12991780.png)

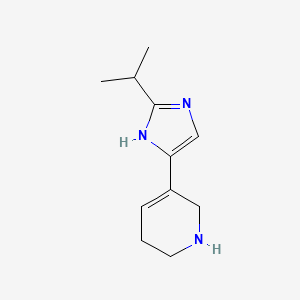


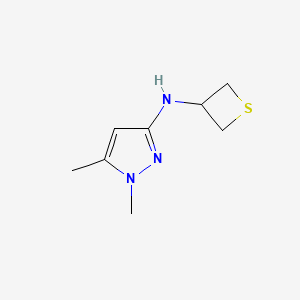

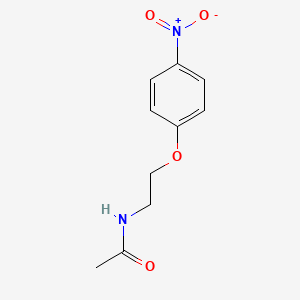
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
